molecular formula C8H11ClN2 B8272443 (6-Chloro-5-methyl-pyridin-2-yl)-dimethyl-amine CAS No. 1382786-19-7

(6-Chloro-5-methyl-pyridin-2-yl)-dimethyl-amine

Cat. No. B8272443
M. Wt: 170.64 g/mol
InChI Key: BQBWIAFGLITUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592422B2

Procedure details

The compound was prepared from 2,6-dichloro-4-methylpyridine and dimethylamine using the method described in the preceding example 86 (6-chloro-5-methyl-pyridin-2-yl)-dimethyl-amine and (6-chloro-3-methyl-pyridin-2-yl)-dimethyl-amine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH3:10][NH:11][CH3:12].ClC1N=C(N(C)C)C=CC=1C.ClC1N=C(N(C)C)C(C)=CC=1>>[Cl:1][C:2]1[N:3]=[C:4]([N:11]([CH3:12])[CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=N1)N(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=CC(=N1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.